![molecular formula C21H20N2O4 B302945 N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B302945.png)
N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide, also known as MPAP, is a synthetic compound that has been studied for its potential applications in scientific research. MPAP is a furan-based compound that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is found in various tissues throughout the body.
Wissenschaftliche Forschungsanwendungen
N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has been used to study the role of the sigma-1 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Wirkmechanismus
The mechanism of action of N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has been shown to increase the release of neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and other physiological functions. N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has also been shown to have neuroprotective effects, which may be due to its ability to modulate calcium signaling and protein folding.
Biochemical and Physiological Effects
N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, calcium signaling, and protein folding. N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has also been shown to have neuroprotective effects, which may be due to its ability to modulate cellular processes involved in oxidative stress and inflammation. N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide in lab experiments include its high affinity for the sigma-1 receptor, its ability to modulate various cellular processes, and its minimal toxicity. However, the limitations of using N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide in lab experiments include its limited solubility in water and its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are several future directions for research involving N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide, including the development of more efficient synthesis methods, the identification of more specific sigma-1 receptor ligands, and the investigation of the role of the sigma-1 receptor in various diseases. N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has the potential to be used as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand the biochemical and physiological effects of N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide and its potential applications in scientific research.
Conclusion
In conclusion, N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide is a synthetic compound that has been studied for its potential applications in scientific research. N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has a high affinity for the sigma-1 receptor and has been shown to modulate various cellular processes. N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has minimal toxicity and has the potential to be used as a therapeutic agent for various diseases. Further research is needed to fully understand the biochemical and physiological effects of N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide and its potential applications in scientific research.
Synthesemethoden
The synthesis of N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzoic acid with 3-phenylpropanoyl chloride to form 2-methoxy-5-(3-phenylpropanoylamino)benzoic acid. This intermediate is then reacted with furfurylamine to form the final product, N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide. The synthesis of N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Eigenschaften
Produktname |
N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide |
---|---|
Molekularformel |
C21H20N2O4 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[2-methoxy-5-(3-phenylpropanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-26-18-11-10-16(14-17(18)23-21(25)19-8-5-13-27-19)22-20(24)12-9-15-6-3-2-4-7-15/h2-8,10-11,13-14H,9,12H2,1H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
MZHXZPFIEKZDCV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.